4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide 4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1775365-23-5
VCID: VC4820735
InChI: InChI=1S/C21H19N5O2/c1-14-3-5-15(6-4-14)18-11-12-19-23-24-20(26(19)25-18)13-22-21(27)16-7-9-17(28-2)10-8-16/h3-12H,13H2,1-2H3,(H,22,27)
SMILES: CC1=CC=C(C=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=C(C=C4)OC)C=C2
Molecular Formula: C21H19N5O2
Molecular Weight: 373.416

4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide

CAS No.: 1775365-23-5

Cat. No.: VC4820735

Molecular Formula: C21H19N5O2

Molecular Weight: 373.416

* For research use only. Not for human or veterinary use.

4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide - 1775365-23-5

Specification

CAS No. 1775365-23-5
Molecular Formula C21H19N5O2
Molecular Weight 373.416
IUPAC Name 4-methoxy-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]benzamide
Standard InChI InChI=1S/C21H19N5O2/c1-14-3-5-15(6-4-14)18-11-12-19-23-24-20(26(19)25-18)13-22-21(27)16-7-9-17(28-2)10-8-16/h3-12H,13H2,1-2H3,(H,22,27)
Standard InChI Key AZGQOJOHKYWCIN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=C(C=C4)OC)C=C2

Introduction

General Synthesis Approach

The synthesis of this compound typically involves:

  • Formation of the Triazolo-Pyridazine Core: This is achieved by cyclization reactions involving hydrazine derivatives and pyridazine precursors.

  • Functionalization: The introduction of the 4-methylphenyl group and subsequent attachment to the benzamide scaffold through a methyl linker.

Key Reaction Conditions

The synthesis often employs:

  • Solvents such as ethanol or dimethylformamide (DMF).

  • Catalysts like triethylamine.

  • Reflux conditions for prolonged durations to ensure cyclization and coupling.

Pharmacological Potential

Compounds with similar structural motifs (triazolo-pyridazines) have been studied for:

  • Anticancer Properties: Inhibition of cell proliferation in certain cancer cell lines.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

  • Neurological Applications: Potential as inhibitors of neurotransmitter transporters.

Spectroscopic Data

Characterization methods include:

  • NMR (Nuclear Magnetic Resonance): Provides detailed insights into the chemical environment of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic rings.

Research Findings

Recent studies have highlighted:

  • The importance of triazolo-pyridazine derivatives in medicinal chemistry due to their diverse biological activities .

  • The potential for structural optimization to improve pharmacokinetics and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator